![molecular formula C30H50O4 B1153122 Tetrahydroxysqualene CAS No. 1043629-23-7](/img/structure/B1153122.png)
Tetrahydroxysqualene
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Overview
Description
Tetrahydroxysqualene is a triterpenoid . It is a squalene substituted by four hydroxy groups .
Synthesis Analysis
Tetrahydroxysqualene was isolated using bioassay-guided fractionation of the methanolic extract of Rhus taitensis leaves and twigs . The structure of tetrahydroxysqualene was elucidated on the basis of HRESIMS and 1D and 2D NMR spectra .Molecular Structure Analysis
Tetrahydroxysqualene has a molecular formula of C30H50O4 . It contains a total of 83 bonds, including 33 non-H bonds, 6 multiple bonds, 17 rotatable bonds, 6 double bonds, 4 hydroxyl groups, and 1 primary alcohol .Chemical Reactions Analysis
Tetrahydroxysqualene is a triterpenoid that is squalene substituted by four hydroxy groups .Physical And Chemical Properties Analysis
Tetrahydroxysqualene has a molecular weight of 474.72 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Antimycobacterial Drug Development
Tetrahydroxysqualene has been identified as a potential antimycobacterial drug . It exhibits activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB). With an MIC (Minimum Inhibitory Concentration) of 10.0 µg/mL, it shows promise for the development of new treatments, particularly in the face of drug-resistant TB strains .
Metabolite Research
As a metabolite found in Rhus taitensis , Tetrahydroxysqualene’s role in the plant’s biochemistry is of interest. Understanding its function could provide insights into plant defense mechanisms and lead to agricultural applications .
Triterpenoid Chemistry
Tetrahydroxysqualene is a triterpenoid, a class of chemical compounds with diverse biological activities. Research into its structure and synthesis could contribute to the broader field of triterpenoid chemistry, with implications for pharmacology and synthetic biology .
Natural Product Synthesis
The compound’s isolation from natural sources like Rhus taitensis highlights the importance of biodiversity in discovering new chemical entities. It underscores the potential of natural product synthesis in drug discovery and development .
Phytochemistry
Tetrahydroxysqualene’s presence in specific parts of plants, such as leaves and twigs, makes it a subject of phytochemical studies. These studies can lead to the discovery of new phytochemicals with various uses in medicine and industry .
Safety And Hazards
Safety measures for handling Tetrahydroxysqualene include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-24(2)13-9-16-27(5)19-10-17-25(3)14-7-8-15-26(4)18-11-20-28(6)21-12-22-29(23-31)30(32,33)34/h13-15,19-20,22,31-34H,7-12,16-18,21,23H2,1-6H3/b25-14+,26-15+,27-19+,28-20+,29-22+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADHQFKVVDBWOY-GDXSTRLUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(CO)C(O)(O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\CO)/C(O)(O)O)/C)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73554037 |
Q & A
Q1: What is the known efficacy of Tetrahydroxysqualene against Mycobacterium tuberculosis?
A1: Research indicates that Tetrahydroxysqualene exhibits antituberculosis activity with a minimum inhibitory concentration (MIC) of 10.0 µg/mL against Mycobacterium tuberculosis []. This means that this concentration of Tetrahydroxysqualene was sufficient to inhibit the growth of Mycobacterium tuberculosis in vitro.
Q2: What is the potential of Tetrahydroxysqualene as a future treatment for tuberculosis?
A2: While the study demonstrates the in vitro activity of Tetrahydroxysqualene against Mycobacterium tuberculosis [], further research is crucial to determine its potential as a therapeutic agent. Key areas for future investigation include:
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